molecular formula C12H8BrF3N2OS B2847880 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 899990-97-7

2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B2847880
CAS No.: 899990-97-7
M. Wt: 365.17
InChI Key: PXAHOMZGFICZKG-UHFFFAOYSA-N
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Description

2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a chemical compound characterized by its bromobenzylthio and trifluoromethyl groups attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is the reaction of a suitable pyrimidinone derivative with 4-bromobenzyl chloride and trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromobenzyl group can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: : The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.

  • Substitution: : The pyrimidinone core can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : 4-bromobenzyl carboxylic acid derivatives.

  • Reduction: : Trifluoromethyl alcohols.

  • Substitution: : Various substituted pyrimidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it useful in drug discovery and development.

Medicine

The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural similarity to other biologically active compounds suggests it could be used in the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromobenzyl)thio-4(3H)-pyrimidinone: : Similar structure but lacks the trifluoromethyl group.

  • 6-(trifluoromethyl)pyrimidin-4(3H)-one: : Similar core structure but lacks the bromobenzylthio group.

Uniqueness

The presence of both the bromobenzylthio and trifluoromethyl groups in 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one makes it unique compared to similar compounds

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N2OS/c13-8-3-1-7(2-4-8)6-20-11-17-9(12(14,15)16)5-10(19)18-11/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAHOMZGFICZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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